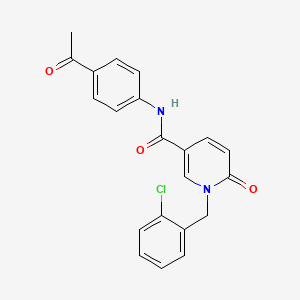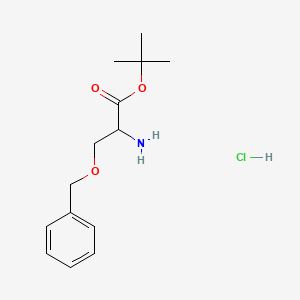
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, commonly known as 'ACPC', is a chemical compound that has been extensively studied for its potential use in scientific research applications. ACPC is a member of the dihydropyridine family of compounds, which are known for their diverse pharmacological properties. In
Mecanismo De Acción
The mechanism of action of ACPC is not fully understood. However, it is believed to act through a variety of pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. ACPC has also been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
ACPC has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. ACPC has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. In addition, ACPC has been found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPC has several advantages as a research tool. It is relatively easy to synthesize, and it has been shown to have a wide range of pharmacological properties. ACPC is also relatively stable, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of ACPC in lab experiments. For example, it has been found to be toxic at high concentrations, and its effects on different cell types may vary.
Direcciones Futuras
There are several future directions for research on ACPC. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Further research is also needed to better understand the mechanism of action of ACPC and its effects on different cell types. Finally, research is needed to determine the optimal dosage and administration of ACPC for different experimental settings.
Métodos De Síntesis
ACPC can be synthesized using a multistep process that involves the reaction of 2-chlorobenzylamine with 4-acetylbenzoic acid to form an intermediate product. This intermediate product is then reacted with ethyl acetoacetate, followed by cyclization to form ACPC. The final product can be obtained through purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
ACPC has been studied extensively for its potential use in scientific research applications. It has been shown to have a variety of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. ACPC has also been found to have potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-6-9-18(10-7-15)23-21(27)17-8-11-20(26)24(13-17)12-16-4-2-3-5-19(16)22/h2-11,13H,12H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNQZDAFRBKRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)
![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)



![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)